3-Methoxy-2-methylpropane-1-sulfonamide
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Overview
Description
3-Methoxy-2-methylpropane-1-sulfonamide is an organic compound with the molecular formula C₅H₁₃NO₃S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a methoxy and methyl-substituted propane chain. Sulfonamides are known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylpropane-1-sulfonamide typically involves the reaction of 3-methoxy-2-methylpropane-1-amine with a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
3-Methoxy-2-methylpropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-methylpropane-1-sulfonamide: Similar structure but with a different position of the methoxy group.
3-Methoxypropane-1-sulfonamide: Lacks the methyl group on the propane chain.
Uniqueness
3-Methoxy-2-methylpropane-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and methyl groups can affect its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C5H13NO3S |
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Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-methoxy-2-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
HPJLFFXMMBKDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)CS(=O)(=O)N |
Origin of Product |
United States |
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